3-(methylamino)-1-phenylpropan-1-ol 3-(methylamino)-1-phenylpropan-1-ol Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Fluoxetine Impurity A is an aromatic amino alcohol used as an initiator in radical addition reactions with tetrahalomethanes. It is also found as an impurity in fluoxetine.
Brand Name: Vulcanchem
CAS No.: 42142-52-9
VCID: VC21352391
InChI: InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
SMILES: CNCCC(C1=CC=CC=C1)O
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

3-(methylamino)-1-phenylpropan-1-ol

CAS No.: 42142-52-9

Cat. No.: VC21352391

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-(methylamino)-1-phenylpropan-1-ol - 42142-52-9

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Fluoxetine Impurity A is an aromatic amino alcohol used as an initiator in radical addition reactions with tetrahalomethanes. It is also found as an impurity in fluoxetine.
CAS No. 42142-52-9
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 3-(methylamino)-1-phenylpropan-1-ol
Standard InChI InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Standard InChI Key XXSDCGNHLFVSET-UHFFFAOYSA-N
SMILES CNCCC(C1=CC=CC=C1)O
Canonical SMILES CNCCC(C1=CC=CC=C1)O
Appearance Off-White to Pale Yellow Solid
Melting Point 57-61°C

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